2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)butanoic acid
CAS No.: 115948-88-4
Cat. No.: VC4031521
Molecular Formula: C12H12N2O4
Molecular Weight: 248.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 115948-88-4 |
---|---|
Molecular Formula | C12H12N2O4 |
Molecular Weight | 248.23 g/mol |
IUPAC Name | 2-(2,4-dioxo-1H-quinazolin-3-yl)butanoic acid |
Standard InChI | InChI=1S/C12H12N2O4/c1-2-9(11(16)17)14-10(15)7-5-3-4-6-8(7)13-12(14)18/h3-6,9H,2H2,1H3,(H,13,18)(H,16,17) |
Standard InChI Key | LAALKUNVPQKOCW-UHFFFAOYSA-N |
SMILES | CCC(C(=O)O)N1C(=O)C2=CC=CC=C2NC1=O |
Canonical SMILES | CCC(C(=O)O)N1C(=O)C2=CC=CC=C2NC1=O |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Molecular Composition
2-(2,4-Dioxo-1,4-dihydroquinazolin-3(2H)-yl)butanoic acid (CAS 115948-88-4) belongs to the quinazolinone family, featuring a 1,4-dihydroquinazoline-2,4-dione scaffold with a butanoic acid substituent at the 3-position . Its IUPAC name, 2-(2,4-dioxo-1H-quinazolin-3-yl)butanoic acid, reflects the tautomeric equilibrium between 1,4-dihydro and 1H-quinazoline forms. The molecular formula is C₁₂H₁₂N₂O₄, with a molecular weight of 248.24 g/mol .
Structural Analysis
The quinazoline core consists of a benzopyrimidine system with ketone groups at positions 2 and 4. X-ray crystallography of analogous compounds reveals planar aromatic systems with hydrogen-bonding capacity from the dioxo groups . The butanoic acid side chain introduces conformational flexibility, enabling interactions with biological targets through both hydrophobic and ionic bonding .
Table 1: Key Physicochemical Properties
Property | Value/Description | Source |
---|---|---|
Melting Point | Not characterized | |
Solubility | Limited aqueous solubility | |
LogP (Predicted) | 1.2 ± 0.3 (Moderate lipophilicity) | |
Tautomeric Forms | 1,4-Dihydro and 1H-quinazoline |
Synthetic Methodologies
Domino Synthesis Approaches
Recent advances employ oxidative domino reactions for constructing the quinazolinone core. A validated protocol involves:
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Condensation of isatin derivatives with o-amino benzamides
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I₂/TBHP-mediated oxidative rearrangement
This three-component reaction achieves yields up to 78% under optimized conditions (DMF, 80°C, 12 hr), demonstrating superior atom economy compared to traditional stepwise syntheses .
Alternative Routes
Historical methods utilize:
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Nenitzescu-type cyclizations of anthranilic acid derivatives
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Microwave-assisted couplings of preformed quinazolinones with bromobutanoic esters
Compound | IC₅₀ (μM) A549 | IC₅₀ (μM) HepG2 | Selectivity Index (CHO-K1) |
---|---|---|---|
3c | 12.4 ± 1.2 | 9.8 ± 0.9 | 3.7 |
3l | 8.9 ± 0.7 | 7.2 ± 0.5 | 4.1 |
3o | 6.5 ± 0.4 | 5.1 ± 0.3 | 5.2 |
Data adapted from RSC study on related N-aryl benzamides . Molecular docking suggests intercalation into DNA minor grooves (binding energy -8.9 kcal/mol vs. -6.2 kcal/mol for doxorubicin) .
Anthelmintic Applications
Quinazolinone derivatives demonstrate 92% efficacy against Fasciola hepatica at 100-150 mg/kg in ruminants . While direct data for the butanoic acid derivative remains unpublished, structural similarity implies potential activity through inhibition of parasite tubulin polymerization .
Exposure Route | Immediate Response | Medical Follow-up |
---|---|---|
Inhalation | Oxygen supplementation (FiO₂ 0.4-0.6) | Bronchodilators if wheezing present |
Ocular | 15-min saline irrigation (≥2 L) | Fluorescein staining for corneal damage |
Dermal | pH-neutral soap wash (3 cycles) | Topical corticosteroids for erythema |
Stability and Degradation
Thermal Behavior
Stable ≤150°C with decomposition onset at 210°C (TGA data for analog) . Primary degradation products include:
Light Sensitivity
UV-Vis spectroscopy (λmax 274 nm) indicates photolytic degradation under UVC (254 nm). Recommended storage in amber glass at -20°C with desiccant .
AK Scientific markets the compound (Catalog #0376CV) as a ≥95% pure reference standard for:
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